N-(2,6-Dichlorophenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
CAS No. |
37511-45-8 |
|---|---|
Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-8(13)12-9-6(10)4-3-5-7(9)11/h2-5H,1H2,(H,12,13) |
InChI Key |
CJLLWSBURLHHJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 2,6 Dichlorophenyl Prop 2 Enamide
Conventional Synthetic Routes to N-(2,6-Dichlorophenyl)prop-2-enamide and Related Amides
Conventional methods for synthesizing N-aryl amides, including this compound, have historically relied on robust and well-established reactions such as direct amide coupling and condensation reactions.
Amide Coupling Reactions Utilizing Acryloyl Chloride and Dichloroaniline Derivatives
The most direct and widely utilized method for synthesizing this compound is the acylation of 2,6-dichloroaniline (B118687) with acryloyl chloride. This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly reactive acid chloride. fishersci.itresearchgate.net The reaction is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.it
The general procedure involves dissolving the 2,6-dichloroaniline and a base in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.it Acryloyl chloride is then added, often at a reduced temperature to control the exothermic reaction. fishersci.it The use of toxic acryloyl chloride is a notable drawback of this method. amazonaws.com
Table 1: Representative Conditions for Schotten-Baumann Acylation
| Reactants | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Amine, Acyl Chloride | Triethylamine (B128534), DIEA, Pyridine | Dichloromethane (DCM), THF | 0°C to Room Temperature, 1-16 hours | fishersci.it |
| Amino Crown Ether, Acryloyl Chloride | - | N,N-dimethylformamide (DMF) | - | amazonaws.com |
Condensation Reactions for Formation of the Acrylamide (B121943) Moiety
Condensation reactions provide an alternative to the use of highly reactive acyl chlorides by starting from the corresponding carboxylic acid, in this case, acrylic acid. A general one-pot procedure involves the activation of acrylic acid with thionyl chloride in a solvent like dimethylacetamide (DMAC). acs.org The aniline (B41778) derivative is then added to the in situ generated acyl chloride equivalent to form the desired anilide in high yields. acs.orgresearchgate.net This method avoids the need to isolate the often unstable acryloyl chloride.
Another notable condensation method is the Doebner-Knoevenagel condensation. organic-chemistry.orgnih.gov This approach allows for the synthesis of acrylamides under mild, ambient temperature conditions. organic-chemistry.orgnih.gov The reaction tolerates a wide array of functional groups and can be scaled for industrial production. organic-chemistry.org
Modern Catalytic Approaches in this compound Synthesis
Recent advances in organic synthesis have focused on developing catalytic methods that offer greater efficiency, selectivity, and a better environmental profile compared to conventional routes.
Transition Metal-Catalyzed Amidation Strategies
Transition-metal catalysis has emerged as a powerful tool for constructing C-N bonds in amide synthesis. utexas.edu Catalysts based on metals like palladium, copper, iron, and zinc can facilitate amidation reactions that might otherwise be inefficient. utexas.edu For instance, palladium-catalyzed amidation reactions have been developed for coupling various amines and carboxylic acid derivatives. syr.edu These methods can expedite the synthesis of valuable chemicals and reduce waste. utexas.edu While direct application to this compound is specific, the general strategies involving palladium-catalyzed four-component couplings of alkynes, amines, aryl iodides, and carbon monoxide demonstrate the potential for constructing complex acrylamides. utexas.edu
Organocatalytic Methods for Stereoselective Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for amide synthesis. For the synthesis of acrylamides, an organocatalytic mechanism has been proposed for the Doebner-Knoevenagel condensation, which avoids the use of heavy metal catalysts. organic-chemistry.org Lewis bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to effectively catalyze the synthesis of α-aryl acrylamides through a polar aryl migration process. nih.gov N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been widely explored for various organic transformations, including reactions that could be adapted for amide bond formation. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com Key strategies include the use of greener solvents, solvent-free reaction conditions, and catalytic methods to improve atom economy. mdpi.commdpi.comrasayanjournal.co.in
One significant improvement is the replacement of conventional volatile organic solvents with more environmentally benign alternatives. A notable example is the use of Cyrene™, a bio-based solvent, for the synthesis of amides from acid chlorides and amines. hud.ac.uk
Solvent-free techniques, such as mechanochemical grinding or ball milling, offer another green approach by eliminating the need for solvents altogether, which reduces waste and simplifies product purification. rasayanjournal.co.in Furthermore, the development of catalytic systems, as discussed in the previous section, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. mdpi.com
Table 2: Overview of Synthetic Approaches
| Methodology | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Routes | |||
| Amide Coupling | Acryloyl chloride, 2,6-dichloroaniline, base | High yield, well-established | Use of toxic and corrosive acryloyl chloride |
| Condensation Reaction | Acrylic acid, thionyl chloride or Doebner-Knoevenagel conditions | Avoids isolation of acyl chloride, mild conditions possible | May require activating agents |
| Modern Catalytic Approaches | |||
| Transition Metal-Catalyzed | Palladium, Copper, Iron, Zinc catalysts | High efficiency, atom economy | Catalyst cost and potential metal contamination |
| Organocatalysis | Lewis bases (e.g., DABCO), NHCs | Metal-free, mild conditions | Catalyst loading and scope may be limited |
| Green Chemistry | |||
| Green Solvents | Bio-based solvents (e.g., Cyrene™) | Reduced environmental impact | Solvent compatibility and cost |
Solvent-Free and Microwave-Assisted Synthesis
Conventional methods for amide synthesis often require long reaction times and the use of volatile organic solvents, which pose environmental and safety concerns. Green chemistry principles have driven the development of alternative methods, such as those utilizing microwave irradiation and solvent-free conditions, to address these drawbacks.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave energy can lead to a significant reduction in reaction times, from hours to mere minutes, and often results in higher product yields compared to conventional heating methods. In the context of acrylamide synthesis, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products. researchgate.net While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent in publicly accessible literature, the synthesis of analogous acrylamide derivatives has shown considerable improvement with this technique. For instance, studies on other novel acrylamides have demonstrated a 6-17% increase in yield when switching from conventional heating to microwave irradiation.
Solvent-free synthesis, or "neat" reaction, represents another key strategy in green chemistry. By eliminating the solvent, this approach reduces chemical waste, simplifies purification processes, and can lower production costs. Such reactions are often facilitated by grinding the reactants together or by heating them just above their melting points. The combination of solvent-free conditions with microwave assistance can be particularly effective, offering both environmental benefits and enhanced reaction efficiency. researchgate.net
| Parameter | Conventional Heating Method | Microwave Irradiation Method |
|---|---|---|
| Reaction Time | ~11 hours | 7-21 minutes |
| Yield | Baseline | 6-17% increase |
| Energy Input | Prolonged, less efficient heating | Rapid, direct, and efficient heating |
| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free |
Atom-Economical and Waste Reduction Considerations
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The standard synthesis of this compound typically involves the acylation of 2,6-dichloroaniline with acryloyl chloride. This is a condensation reaction where the primary byproduct is hydrochloric acid (HCl).
Reaction: C₆H₃Cl₂NH₂ (2,6-dichloroaniline) + C₃H₃ClO (Acryloyl chloride) → C₉H₇Cl₂NO (this compound) + HCl
To calculate the theoretical atom economy:
Molecular Weight of this compound = 216.06 g/mol
Molecular Weight of 2,6-dichloroaniline = 162.02 g/mol
Molecular Weight of Acryloyl chloride = 90.51 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (216.06 / (162.02 + 90.51)) x 100 ≈ 85.5%
Waste reduction strategies focus on minimizing or eliminating such byproducts. This could involve exploring alternative synthetic routes that are addition reactions rather than condensations, or using catalytic methods that avoid the need for stoichiometric reagents and the subsequent salt waste stream.
Scale-Up Considerations and Process Optimization for this compound
Transitioning a synthetic procedure from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, efficiency, robustness, and cost-effectiveness. Key parameters that must be carefully controlled include temperature, reagent concentration, reaction time, and mixing. whiterose.ac.uk
A case study on the synthesis of the pharmaceutical AZD9291, which features a final step of forming a substituted acrylamide, highlights modern optimization techniques. whiterose.ac.uk The process involves a base-mediated reaction of an aniline with an acid chloride, which is analogous to the synthesis of this compound. Optimization was achieved using an automated flow reactor combined with at-line High-Performance Liquid Chromatography (HPLC) for real-time analysis. This setup allows for rapid screening of reaction conditions based on a Design of Experiments (DoE) approach or evolutionary algorithms, enabling the swift identification of optimal parameters. whiterose.ac.uk
Key considerations for scale-up include:
Heat Transfer: Exothermic reactions, common in acylations, can be challenging to control in large reactors. Proper reactor design and cooling systems are critical to prevent temperature spikes that could lead to side reactions or unsafe conditions.
Mixing: Ensuring homogeneous mixing in large volumes is essential for consistent product quality and yield. The choice of reactor and agitator type is crucial.
Reagent Addition: The rate of addition of reactive species like acryloyl chloride must be carefully controlled to manage the reaction rate and heat generation.
Workup and Purification: Isolation procedures used in the lab, such as chromatography, are often not feasible on a large scale. Procedures like crystallization, filtration, and washing must be developed and optimized. google.com Patents for related processes describe kilogram-scale synthesis where workup involves simple steps like washing with water to remove salt byproducts, followed by filtration and drying. google.com
| Parameter | Objective of Optimization | Typical Methods |
|---|---|---|
| Temperature | Maximize reaction rate while minimizing impurity formation. | Screening at various temperatures; implementing precise heating/cooling systems. |
| Reagent Stoichiometry | Use the minimum excess of reagents to drive the reaction to completion without generating excess waste. | Varying molar equivalents of base and acylating agent. |
| Reaction Time / Flow Rate | Achieve maximum conversion in the shortest time to increase reactor throughput. | At-line/online monitoring (e.g., HPLC, IR) to track reaction progress. |
| Solvent Choice | Ensure solubility of reactants and products, facilitate heat transfer, and allow for easy product isolation. Consider safety and environmental impact. | Screening a variety of solvents for yield, purity, and process compatibility. |
Chemical Reactivity and Transformation Pathways of N 2,6 Dichlorophenyl Prop 2 Enamide
Reactivity of the α,β-Unsaturated Amide System
The α,β-unsaturated amide system is characterized by a conjugated π-system involving the C=C double bond and the amide's C=O group. This conjugation polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while deactivating the system towards electrophilic addition. The presence of the N-(2,6-dichlorophenyl) group further modulates this reactivity through steric and electronic effects.
N-(2,6-Dichlorophenyl)prop-2-enamide is an archetypal Michael acceptor. The electron-withdrawing nature of the amide carbonyl group, amplified by the inductive effects of the chlorine atoms on the phenyl ring, renders the β-carbon of the prop-2-enamide moiety electrophilic. This facilitates conjugate or 1,4-addition (Michael addition) of soft nucleophiles. nih.gov
The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. nih.gov Thiolates, such as those from cysteine residues or glutathione (B108866), are particularly effective nucleophiles in this reaction. nih.govnih.gov
Table 1: Relative Reactivity of Substituted Acrylamides in Michael Addition with Glutathione (GSH)
| Entry | Acrylamide (B121943) Compound | Substituent Position | Relative Reactivity (Half-life, min) |
| 1 | N-(Pyridin-2-yl)acrylamide | N-Aryl | 11 |
| 2 | N-(1-Methyl-1H-pyrazol-3-yl)acrylamide | N-Heteroaryl | 13 |
| 3 | N-(Pyrazin-2-yl)acrylamide | N-Aryl | 15 |
| 4 | N-Phenylacrylamide | N-Aryl | 115 |
| 5 | (E)-N-Phenylbut-2-enamide | β-Alkyl | 1799 |
| 6 | N-Cyclohexylacrylamide | N-Alkyl | 2164 |
| 7 | N-Methyl-N-phenylacrylamide | N,N-Disubstituted | No reaction detected |
Data adapted from a study by Pfizer, illustrating the impact of substitution on reactivity with GSH at 37°C and pH 7.4. nih.gov The N-aryl groups in entries 1-3 are more electron-withdrawing, leading to faster reactions compared to the less activated N-phenylacrylamide.
The electron-deficient double bond of this compound makes it a suitable component in cycloaddition reactions, where it typically acts as the dipolarophile. In particular, it is expected to participate in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides. researchgate.net
These reactions are valuable for the synthesis of five-membered heterocyclic rings. researchgate.net The regioselectivity and stereoselectivity of such cycloadditions involving acrylamides can often be controlled through the use of chiral auxiliaries or Lewis acid catalysis. Lewis acids can coordinate to the carbonyl oxygen of the amide, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the acrylamide and increasing its reactivity towards the dipole. This coordination can also lock the conformation of the acrylamide, allowing for facial discrimination and high stereocontrol. researchgate.net While specific examples involving this compound are not prominent in the literature, its structural features are consistent with those of effective dipolarophiles used in asymmetric 1,3-dipolar cycloadditions. researchgate.net
The electronic nature of the α,β-unsaturated amide system strongly disfavors electrophilic addition to the double bond. The electron-withdrawing character of the amide group deactivates the alkene π-bond towards attack by electrophiles.
Conversely, as detailed in Section 3.1.1, the system is highly activated for nucleophilic attack at the β-position. This is the dominant pathway for additions to the double bond. Direct nucleophilic attack at the α-position is electronically disfavored. The reactivity is a classic example of vinylogous chemistry, where the electronic effect of the carbonyl group is transmitted through the conjugated double bond.
Reactions Involving the Amide Linkage
The amide bond is known for its general stability, a result of the resonance delocalization of the nitrogen lone pair into the carbonyl group. This imparts partial double-bond character to the C-N bond, creating a planar and rigid structure. The reactivity of the amide in this compound is significantly influenced by the bulky and electron-withdrawing 2,6-dichlorophenyl substituent.
Amide hydrolysis, whether under acidic or basic conditions, typically requires forcing conditions such as high temperatures and strong acid or base concentrations. nih.gov The mechanism involves nucleophilic attack at the carbonyl carbon.
In the case of this compound, the amide bond is expected to exhibit exceptionally high hydrolytic stability. This resistance to cleavage is primarily due to the severe steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring. researchgate.net These bulky substituents effectively shield the amide carbonyl carbon from the approach of nucleophiles like water or hydroxide (B78521) ions, thereby drastically slowing the rate of hydrolysis. While secondary amides are generally more resistant to hydrolysis than primary amides, the 2,6-disubstitution pattern provides an additional layer of steric protection, making this amide particularly robust. arkat-usa.orgresearchgate.net
Table 2: General Conditions for Amide Hydrolysis
| Condition | Reagents | General Reactivity Trend |
| Acidic | Concentrated HCl, H₂SO₄, or H₃PO₄ with heat | Primary > Secondary > Tertiary. Generally requires harsh conditions (e.g., 6 N HCl at 100°C for peptides). nih.gov |
| Basic | Concentrated NaOH or KOH with heat | Reactivity can vary. Some studies show tertiary amides hydrolyzing faster than secondary amides in non-aqueous basic media. arkat-usa.orgresearchgate.net Steric hindrance is a major factor. |
The nitrogen atom of a secondary amide is a poor nucleophile due to the delocalization of its lone pair into the carbonyl. Consequently, N-alkylation or N-acylation reactions are not facile and cannot be achieved by direct reaction with alkyl or acyl halides. echemi.com
To achieve N-alkylation, the amide must first be deprotonated with a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form the corresponding amidate anion. echemi.commdpi.com This highly nucleophilic species can then react with an alkylating agent (e.g., an alkyl halide). However, for this compound, this reaction is expected to be extremely challenging. The steric bulk of the 2,6-dichlorophenyl group not only hinders the approach of the base for deprotonation but also shields the resulting amidate nitrogen from subsequent attack by an electrophile. nih.gov Specialized, highly reactive reagents or transition-metal-catalyzed methods might be required to achieve such transformations. stackexchange.com
Similarly, N-acylation would face comparable steric impediments. While methods exist for the N-acylation of amines and some amides, the substrate's steric profile is a critical limiting factor. bath.ac.uk
Reactivity and Functionalization of the Dichlorophenyl Ring System
The chemical behavior of the dichlorophenyl ring in this compound is dictated by the electronic and steric properties of its substituents: two chlorine atoms and an N-propenamide group. The chlorine atoms are halogens, which are ortho, para-directing yet deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal outweighing their mesomeric electron donation. The N-propenamide substituent is also a deactivating group because the lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring. The cumulative effect of these three deactivating groups renders the benzene (B151609) ring significantly electron-deficient and thus, relatively inert to typical aromatic functionalization reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the N-(2,6-dichlorophenyl) moiety is expected to be exceptionally challenging. The synergistic deactivating effect of the two ortho-chlorine atoms and the meta-directing N-acyl group makes the aromatic ring highly unreactive towards electrophiles.
The directing effects of the substituents are as follows:
-Cl groups: Ortho, para-directing (positions 3, 4, and 5).
-NHCO(CH=CH₂) group: Meta-directing (positions 3 and 5).
Considering these effects, any potential electrophilic attack would be directed towards the C4 position (para to the amide) and the C3/C5 positions (meta to the amide and ortho/para to the chlorine atoms). However, the steric hindrance from the two bulky chlorine atoms flanking the amide linkage significantly impedes access to the C3 and C5 positions. Therefore, the most likely, albeit still highly unfavored, position for substitution is the C4 position.
Reactions such as nitration or halogenation, which readily occur on activated benzene rings, would require extremely harsh conditions (e.g., high temperatures, strong acids, potent electrophiles) to proceed with this compound. For instance, the chlorination of p-dichlorobenzene to yield 1,2,4-trichlorobenzene (B33124) demonstrates that substitution on a dichlorinated ring is possible, but it requires forcing conditions. byjus.com Given the additional deactivating N-acyl group, the reactivity of this compound would be even lower. No specific examples of successful electrophilic aromatic substitution reactions on this particular compound are readily available in the scientific literature, underscoring its low reactivity.
Metalation and Cross-Coupling Reactions
While electrophilic substitution is disfavored, the C-Cl bonds on the dichlorophenyl ring offer potential sites for functionalization via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.govnih.gov For this compound, reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), or Buchwald-Hartwig (using amines or alcohols) could potentially be employed to replace one or both chlorine atoms.
A key challenge in the cross-coupling of dichloroarenes is achieving regioselectivity. The two chlorine atoms at the C2 and C6 positions are electronically and sterically equivalent, making selective monosubstitution difficult. Typically, such reactions might lead to a mixture of mono- and di-substituted products. The steric hindrance imposed by the ortho-substituents can significantly influence the reaction rate, often requiring specialized bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step. nsf.gov Studies on the cross-coupling of 2,6-dichloroquinoxaline (B50164) have shown that site-selectivity can be controlled by electronic parameters, though achieving this on a symmetric dichlorophenyl ring is more complex. researchgate.net
Below is a table summarizing potential cross-coupling reactions for the functionalization of the dichlorophenyl ring system.
| Reaction Name | Nucleophile/Reagent | Potential Product | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | N-(2-Aryl-6-chlorophenyl)prop-2-enamide | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Buchwald-Hartwig Amination | R₂NH | N-(2-Amino-6-chlorophenyl)prop-2-enamide | Pd₂(dba)₃, Bulky Ligand (e.g., XPhos) |
| Heck Coupling | Alkene (R-CH=CH₂) | N-(2-Chloro-6-vinylphenyl)prop-2-enamide | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
Photochemical and Thermochemical Transformations of this compound
The stability of this compound under energy input, such as light or heat, is crucial for understanding its potential degradation pathways and reactivity in different environments.
Photochemical Transformations: Aryl chlorides, including dichlorobenzenes, are known to be sensitive to ultraviolet (UV) radiation. nih.gov The primary photochemical process is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is the weakest bond on the aromatic ring, to generate an aryl radical and a chlorine radical. Upon irradiation, this compound could undergo a similar C-Cl bond scission. The resulting aryl radical is highly reactive and can participate in various subsequent reactions, depending on the surrounding medium. For example, in the presence of a hydrogen-donating solvent, reductive dechlorination could occur to yield N-(2-chlorophenyl)prop-2-enamide. rsc.org Studies on chlorobenzene (B131634) derivatives in benzene have shown that UV irradiation can lead to the formation of biphenyl (B1667301) compounds via phenylation of the solvent. rsc.org
Thermochemical Transformations: The thermal stability of this compound is influenced by both the dichlorophenyl group and the propenamide moiety. Studies on the thermal decomposition of polyacrylamide, a related structure, show that pyrolysis at high temperatures (around 450 °C) leads to the formation of various products, including amides, imides, and nitriles, through complex reaction pathways. researchgate.net The decomposition of copolymers containing acrylamide and tert-butyl acrylate (B77674) indicates that the amide groups undergo hydrolysis at elevated temperatures. researchgate.net
Polymerization Studies of this compound
The propenamide (acrylamide) functional group in this compound allows it to act as a monomer for polymerization. The nature of the bulky and electron-withdrawing N-substituent significantly influences the polymerization behavior and the properties of the resulting polymer.
Radical Polymerization Mechanisms and Kinetics
Like other acrylamide monomers, this compound can undergo free-radical polymerization. This chain-growth process involves three main steps: initiation, propagation, and termination. acs.org
Initiation: A radical initiator (e.g., AIBN or a peroxide) decomposes to form primary radicals, which then add to the double bond of the monomer to create an active monomer radical.
Propagation: The monomer radical rapidly adds to other monomer molecules, extending the polymer chain.
Termination: The growth of polymer chains is halted, typically through the combination of two growing radical chains or by disproportionation.
The kinetics of the polymerization, particularly the propagation rate coefficient (kp), are highly dependent on the structure of the monomer. The N-(2,6-dichlorophenyl) substituent is expected to have a profound impact. The large steric bulk of this group will hinder the approach of incoming monomer molecules to the propagating radical chain end. This steric hindrance is known to decrease the value of kp compared to less substituted acrylamides. researchgate.net For example, studies on the polymerization of N-tert-butyl acrylamide showed a lower kp compared to methyl acrylate under similar conditions. rsc.org
The following table compares the propagation rate coefficients for various N-substituted acrylamides, illustrating the general trend of decreasing reactivity with increasing steric bulk of the N-substituent. The value for this compound is predicted to be low, although specific experimental data is not available.
| Monomer | N-Substituent | kp (L mol⁻¹ s⁻¹) | Conditions |
| N,N-Dimethylacrylamide | Two -CH₃ groups | ~43,500 | Aqueous solution |
| N-isopropylacrylamide | -CH(CH₃)₂ | ~35,000 | Aqueous solution |
| N-tert-butyl acrylamide | -C(CH₃)₃ | ~12,700 | 10 wt% in Ethanol, 30°C rsc.org |
| This compound | -C₆H₃Cl₂ | Predicted to be low | - |
Controlled/Living Polymerization Techniques
To overcome the limitations of conventional free-radical polymerization (i.e., poor control over molecular weight, high dispersity), controlled/living polymerization techniques can be employed. These methods allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (Đ), and complex architectures.
Several controlled radical polymerization (CRP) methods are applicable to acrylamide monomers:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique uses a chain transfer agent (CTA) to mediate the polymerization, establishing a dynamic equilibrium between active propagating chains and dormant species. RAFT is highly versatile and tolerant of many functional groups, making it a suitable candidate for the controlled polymerization of this compound. nih.gov
Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains. While successful for many monomers, the polymerization of N-substituted acrylamides by ATRP can be challenging and often requires carefully optimized conditions to prevent side reactions. acs.org
Other Methods: More recent developments include organocatalyzed living radical polymerization and metal-catalyzed systems, such as those using Ruthenium(II) complexes, which have been shown to induce living radical polymerization of N,N-disubstituted acrylamides. cmu.edu Furthermore, advanced bimetallic catalytic systems have been designed to achieve stereocontrol during the living radical polymerization of acrylamides, which could potentially be applied to produce tactic poly(this compound). nsf.gov
The application of these techniques would enable the synthesis of novel homopolymers and block copolymers incorporating the this compound unit, paving the way for materials with tailored properties derived from the unique characteristics of the dichlorophenyl substituent.
Copolymerization with Other Monomers for Hybrid Materials
General principles of free-radical copolymerization suggest that this compound, as an acrylamide derivative, could theoretically be copolymerized with a range of vinyl monomers such as acrylates, methacrylates, styrenes, and other acrylamides. The reactivity of the this compound monomer in such reactions would be influenced by the steric hindrance and electronic effects of the 2,6-dichlorophenyl group. The bulky chlorine atoms at the ortho positions of the phenyl ring might sterically hinder the approach of the propagating radical chain, potentially affecting the rate of polymerization and the incorporation of this monomer into the copolymer chain.
For context, studies on structurally related monomers, such as N-(dichlorophenyl) maleimides and 2,4-dichlorophenyl methacrylate (B99206), have demonstrated their ability to undergo copolymerization. For instance, N-(2,6-dichlorophenyl)maleimide has been copolymerized with methyl methacrylate. researchgate.net Similarly, copolymers of N-cyclohexylacrylamide and 2,4-Dichlorophenyl methacrylate have been synthesized and their reactivity ratios determined. These examples from related compounds indicate that dichlorophenyl-substituted monomers can participate in copolymerization reactions. However, without specific experimental data for this compound, any discussion on its copolymerization behavior, including reactivity ratios and the properties of the resulting hybrid materials, remains speculative.
Further research is required to explore the copolymerization of this compound and to characterize the properties of the resulting copolymers. Such studies would be valuable in determining the potential of this compound in the design of new hybrid materials.
Derivatization and Analog Synthesis of N 2,6 Dichlorophenyl Prop 2 Enamide
Design Principles for N-(2,6-Dichlorophenyl)prop-2-enamide Analogs
The design of analogs of this compound is guided by principles of medicinal and materials chemistry, where the goal is to systematically alter the molecule's physicochemical and electronic properties. A primary strategy involves modulating the electrophilicity of the acrylamide's β-carbon, which is crucial for its reactivity as a Michael acceptor. This is often achieved by introducing electron-donating or electron-withdrawing substituents onto the N-aryl ring. The success in designing targeted covalent inhibitors, for example, relies heavily on understanding the factors that influence this electrophilic reactivity.
Another key design principle is the exploration of the steric and conformational effects of substituents. The 2,6-dichloro substitution pattern on the phenyl ring already imposes significant steric hindrance, which influences the orientation of the phenyl ring relative to the acrylamide (B121943) plane. Further modifications, either on the ring or the acrylamide backbone, can introduce additional steric bulk or create opportunities for new intramolecular interactions, thereby altering the molecule's three-dimensional shape and its ability to interact with biological targets or other molecules. Design strategies may also involve replacing parts of the molecule, such as the ester group in a parent structure, with various N-aryl or N-benzyl amide derivatives to explore different structural variations and their potential effects. nih.gov
Synthesis of Substituted N-Arylacrylamide Derivatives
The synthesis of derivatives of this compound can be broadly categorized by the region of the molecule being modified: the phenyl ring or the acrylamide backbone.
Modifications on the Phenyl Ring (e.g., Halogenation, Alkylation)
Modifications to the N-aryl ring are commonly achieved by starting with an appropriately substituted aniline (B41778). For instance, N-substituted acrylamides can be prepared through the reaction of various substituted aromatic primary amines with acryloyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to quench the HCl byproduct. uobaghdad.edu.iq This approach allows for the introduction of a wide array of substituents, including additional halogens, alkyl groups, alkoxy groups, and nitro groups, at various positions on the phenyl ring.
A systematic study on the effects of aryl substitution involved the synthesis of a family of N-arylacrylamides with 11 different functional groups placed independently at the ortho-, meta-, and para-positions. nih.gov This highlights the synthetic accessibility of diverse analogs for structure-reactivity studies. Regioselective halogenation, particularly at the ortho position of N-aryl amides, can also be achieved through advanced methods like oxidative halodeboronation, which uses a pre-installed boron group to direct the halogen to a specific carbon atom, overcoming the typical para-directing nature of amide groups in electrophilic aromatic substitution. nih.gov
Alterations to the Acrylamide Backbone (e.g., Alkyl Substitution, Geometric Isomers)
The acrylamide backbone offers several sites for modification. One prominent method for introducing substituents at the α-position of the acrylamide is the Baylis-Hillman reaction. tandfonline.comtandfonline.com In this reaction, the N-arylacrylamide acts as an activated alkene (a Michael acceptor) which couples with an electrophile, typically an aldehyde, under the catalysis of a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.comtandfonline.com This carbon-carbon bond-forming reaction yields α-substituted, functionalized molecules. tandfonline.com N-aryl acrylamides have been found to be more activated Michael acceptors for this reaction compared to unsubstituted acrylamides or N-alkyl acrylamides. tandfonline.com
The reaction produces α-methylene-β-hydroxy-N-arylpropanamides. The general scheme for this reaction is shown below:
Table 1: Baylis-Hillman Reaction of N-Arylacrylamides with Aromatic Aldehydes
| N-Aryl Acrylamide Substituent | Aldehyde | Catalyst | Product |
|---|---|---|---|
| N-phenyl | Benzaldehyde | DABCO | N-phenyl-3-hydroxy-2-methylene-3-phenylpropanamide |
| N-(4-chlorophenyl) | 4-Nitrobenzaldehyde | DABCO | N-(4-chlorophenyl)-3-hydroxy-2-methylene-3-(4-nitrophenyl)propanamide |
This table represents typical reactants and products in the Baylis-Hillman reaction involving N-arylacrylamides.
Regioselective Functionalization of the Dichlorophenyl Moiety
Direct and regioselective functionalization of the pre-existing 2,6-dichlorophenyl ring in this compound presents a significant synthetic challenge due to the deactivating nature of the two chlorine atoms and the amide group. However, principles from modern synthetic chemistry can be applied. Directed metalation, for example, uses a directing group to position a metalating agent (like an organolithium reagent) at a specific site, typically ortho to the directing group. While the amide nitrogen can act as a directing group, the existing ortho-chlorine atoms may sterically hinder this approach.
An alternative strategy is the halogen/metal exchange, where an organometallic reagent selectively swaps with one of the halogen atoms. znaturforsch.com The choice of reagent (e.g., n-BuLi vs. i-PrMgCl) and reaction conditions can influence which halogen is exchanged, although selectivity between two identical halogens in symmetric positions is difficult to achieve. More advanced C-H activation techniques, often catalyzed by transition metals like palladium, could potentially target the C-H bonds at the meta- or para-positions. mdpi.com For instance, methods have been developed for the regioselective synthesis of compounds containing a (2,6-dichloro-4-trifluoromethyl)phenyl group, demonstrating that further functionalization of such electron-poor rings is feasible. nih.gov
Influence of Substituents on Chemical Reactivity and Stereochemistry
Substituents on the N-aryl ring have a profound and predictable influence on the chemical reactivity of the acrylamide moiety. A systematic study measuring the rates of reaction between glutathione (B108866) (GSH) and a series of substituted N-arylacrylamides found a linear Hammett correlation for substituents at the ortho-, meta-, and para-positions. nih.gov This indicates that the electronic effect of the substituent (whether electron-donating or electron-withdrawing) directly modulates the electrophilicity of the acrylamide's β-carbon and thus its reactivity in Michael additions. nih.gov
This study also revealed a strong correlation between the ¹H and ¹³C NMR chemical shifts of the acrylamide's vinyl protons and carbons and the GSH reaction rates. nih.gov Specifically, a more downfield chemical shift (deshielding) of the β-vinyl proton and carbon correlates with a faster reaction rate, suggesting that NMR can be a convenient proxy for assessing relative reactivity. nih.gov Density functional theory (DFT) calculations have also successfully correlated computed activation energies with experimentally determined reaction rates, validating the use of computational methods for prospectively screening potential analogs. nih.gov
Stereochemistry can be influenced by substituents on the acrylamide backbone. For example, in the Baylis-Hillman reaction, the newly formed β-hydroxy group creates a chiral center. While the reaction as typically performed is not stereoselective, chiral auxiliaries or catalysts can be employed to influence the stereochemical outcome. The steric bulk of substituents on the N-aryl ring can also influence the conformational preferences of the molecule, potentially affecting the stereoselectivity of reactions at the acrylamide unit.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acryloyl chloride |
| Triethylamine |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| N-phenyl-3-hydroxy-2-methylene-3-phenylpropanamide |
| N-(4-chlorophenyl)-3-hydroxy-2-methylene-3-(4-nitrophenyl)propanamide |
| N-(4-methoxyphenyl)-3-hydroxy-2-methylene-3-(3-nitrophenyl)propanamide |
| Glutathione (GSH) |
Advanced Analytical and Spectroscopic Characterization of N 2,6 Dichlorophenyl Prop 2 Enamide
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation or laser light with the sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.
Fourier Transform Infrared (FT-IR) Spectroscopy provides information on the fundamental molecular vibrations. In the FT-IR spectrum of N-(2,6-Dichlorophenyl)prop-2-enamide, the characteristic absorption bands of the amide and vinyl groups are prominent. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3300-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is anticipated to be a strong absorption around 1670-1650 cm⁻¹. The N-H bending vibration, or Amide II band, is typically observed near 1550-1530 cm⁻¹. The vinyl group will exhibit C-H stretching vibrations above 3000 cm⁻¹ and a characteristic C=C stretching absorption around 1625 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, and the C-Cl stretching vibrations of the dichlorophenyl group will likely appear in the fingerprint region, below 800 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy offers complementary information to FT-IR. While the C=O stretch is typically weaker in Raman, the C=C and aromatic ring stretching vibrations are often strong and well-defined. The symmetric stretching of the dichlorinated benzene (B151609) ring is expected to be a prominent feature in the FT-Raman spectrum.
Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3280 | Weak/Not Observed |
| Aromatic C-H Stretch | 3080 | 3085 |
| Vinyl C-H Stretch | 3050 | 3055 |
| C=O Stretch (Amide I) | 1665 | 1668 |
| C=C Stretch | 1625 | 1628 |
| N-H Bend (Amide II) | 1540 | Weak/Not Observed |
| Aromatic Ring Stretch | 1580, 1470 | 1582, 1475 |
| C-N Stretch | 1240 | 1245 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of the magnetic properties of atomic nuclei, a detailed picture of the molecular structure and connectivity can be assembled.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinyl, amide, and aromatic protons. The three vinyl protons will form a complex multiplet system due to geminal and cis/trans couplings. Typically, the proton geminal to the carbonyl group will be the most deshielded. The N-H proton of the amide is anticipated to appear as a broad singlet, with its chemical shift being solvent-dependent. The three protons on the dichlorophenyl ring are expected to appear as a multiplet in the aromatic region of the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinyl H (trans to C=O) | 6.40 - 6.50 | Doublet of Doublets |
| Vinyl H (cis to C=O) | 6.20 - 6.30 | Doublet of Doublets |
| Vinyl H (geminal to N) | 5.70 - 5.80 | Doublet of Doublets |
| N-H | 7.80 - 8.20 | Broad Singlet |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal. The vinyl carbons will appear in the olefinic region, and the aromatic carbons will resonate in the aromatic region. The two chlorine substituents on the phenyl ring will have a significant effect on the chemical shifts of the aromatic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 164.0 - 166.0 |
| Vinyl CH | 130.0 - 132.0 |
| Vinyl CH₂ | 127.0 - 129.0 |
| Aromatic C (C-Cl) | 134.0 - 136.0 |
| Aromatic C (C-N) | 133.0 - 135.0 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, the vinyl protons would exhibit cross-peaks with each other, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the vinyl and aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the N-H proton to the carbonyl carbon and the aromatic carbons attached to the nitrogen, as well as correlations from the vinyl protons to the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₇Cl₂NO), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of each element. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
A plausible fragmentation pathway in the mass spectrum would involve the initial loss of the acryloyl group (•CH₂CHCO) or cleavage of the C-N bond. Further fragmentation of the dichlorophenyl portion would also be expected.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M]⁺ (C₉H₇³⁵Cl₂NO)⁺ | 214.9905 |
| [M+2]⁺ (C₉H₇³⁵Cl³⁷ClNO)⁺ | 216.9875 |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a specific parent ion and analyzing the resulting daughter ions. In the analysis of this compound, a precursor ion corresponding to the molecule's molecular weight would be selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its most labile bonds.
The fragmentation pattern is predictable based on the compound's structure. The amide linkage is a common site of cleavage. Key fragmentation pathways would likely include the cleavage of the bond between the carbonyl group and the nitrogen atom, as well as the bond between the nitrogen and the dichlorophenyl ring. This would result in characteristic fragment ions. For instance, the formation of a dichlorophenylaminium radical cation or an acryloyl cation provides strong evidence for the core structure. The analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the this compound molecule.
Table 1: Predicted Key Fragment Ions in Tandem Mass Spectrometry of this compound
| Fragment Description | Predicted m/z |
|---|---|
| Acryloyl cation [CH₂=CH-CO]⁺ | 55.02 |
| 2,6-Dichlorophenylaminium ion [C₆H₅Cl₂N]⁺ | 161.97 |
| Fragment from loss of acryloyl group | 160.96 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.
While the specific crystal structure for this compound is not widely published, analysis of closely related structures, such as N-(2,6-Dichlorophenyl)benzamide and N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide, provides valuable insights into the likely solid-state conformation. researchgate.netnih.gov In these related compounds, significant twisting is often observed between the plane of the dichlorophenyl ring and the amide group due to the steric hindrance from the ortho-chloro substituents. researchgate.netnih.gov Molecules in the crystal are often linked by intermolecular N—H⋯O hydrogen bonds, forming chains or dimers. nih.govresearchgate.net
Table 2: Representative Crystallographic Data for Structurally Related N-(2,6-Dichlorophenyl) Amides
| Parameter | N-(2,6-Dichlorophenyl)benzamide researchgate.net | N-(2,6-Dichlorophenyl)-4-methylbenzamide nih.gov | N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |
|---|---|---|---|
| Crystal System | Monoclinic | Tetragonal | Monoclinic |
| Space Group | P2₁/c | I4₁/a | P2₁/c |
| a (Å) | 11.954 (2) | 16.4706 (8) | 5.0456 (6) |
| b (Å) | 12.088 (2) | 16.4706 (8) | 17.128 (2) |
| c (Å) | 16.928 (3) | 19.8709 (9) | 16.540 (2) |
| **β (°) ** | 95.83 (1) | 90 | 97.13 (1) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is an essential tool for separating this compound from reaction intermediates, byproducts, and other impurities, as well as for assessing its purity. The choice of technique depends on the compound's properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would be most suitable, utilizing a nonpolar stationary phase and a polar mobile phase.
Method development would involve optimizing several parameters to achieve baseline separation of the target compound from any impurities. A C18 column is a common starting point for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to resolve compounds with a range of polarities. Detection is commonly performed using a UV detector set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. A similar approach has been successfully used for the separation of related compounds like 1-(2,6-dichlorophenyl)-2-indolone. nih.gov
Table 3: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. This compound has a relatively high molecular weight and boiling point, which may present challenges for direct GC analysis. High inlet temperatures could potentially lead to thermal degradation of the amide.
To overcome this, derivatization could be employed to convert the amide into a more volatile and thermally stable analogue. However, if direct analysis is attempted, a high-temperature capillary column with a nonpolar stationary phase (e.g., DB-5 or equivalent) would be required. The oven temperature would need to be programmed to ramp up to a high final temperature to ensure the elution of the compound.
Coupled Analytical Techniques (e.g., GC-MS, LC-MS)
Coupling chromatographic separation with mass spectrometric detection provides a powerful two-dimensional analytical approach.
LC-MS (Liquid Chromatography-Mass Spectrometry) is the premier technique for the analysis of this compound. It combines the excellent separation capabilities of HPLC with the definitive identification power of mass spectrometry. Following separation on an HPLC column as described above, the eluent is directed into the mass spectrometer. An electrospray ionization (ESI) source would be ideal for generating ions of the target molecule with minimal fragmentation, allowing for the determination of its molecular weight. Subsequent tandem MS (MS/MS) analysis of the molecular ion peak can then be used for structural confirmation, as detailed in section 5.3.2.
GC-MS (Gas Chromatography-Mass Spectrometry) could be used if the compound proves to be sufficiently volatile and thermally stable, or if a suitable derivatization procedure is developed. nih.govresearchgate.net The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. nih.gov The mass spectrometer records the mass spectrum of each component, providing a "fingerprint" that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2,6-Dichlorophenyl)benzamide |
| N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide |
| 1-(2,6-dichlorophenyl)-2-indolone |
| Acetonitrile |
Computational and Theoretical Investigations of N 2,6 Dichlorophenyl Prop 2 Enamide
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Theoretical chemistry offers powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-(2,6-Dichlorophenyl)prop-2-enamide, these computational methods are essential for understanding its structural and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for investigating the properties of this compound, also known as (E)-3-(2,6-dichlorophenyl)-acrylamide. rsc.org DFT calculations are instrumental in optimizing the molecular structure, predicting spectral data, and analyzing electronic features. rsc.org Studies have utilized the B3LYP functional with the 6-31G(d,p) basis set to perform comprehensive calculations on the molecule. nih.gov This approach allows for a detailed examination of the molecule's geometric parameters, such as bond lengths and angles, and provides a foundation for further analysis of its properties. nih.govnih.gov The use of DFT is crucial for understanding electronic polarization and intermolecular interactions, which govern the molecule's behavior. rsc.org
Ab Initio and Semi-Empirical Methods
While DFT is widely used, other quantum chemical methods like ab initio and semi-empirical calculations are also applicable to the study of acrylamide (B121943) derivatives. Ab initio methods, which are based on first principles without experimental parameters, have been used to study reactions involving acrylamide's metabolites with biological molecules. acs.org Semi-empirical methods, which incorporate some experimental data to simplify calculations, have been employed to calculate the activation energies for reactions such as the addition of thiols to acrylamide. nih.gov Although specific studies employing these methods on this compound are not extensively reported in recent literature, their application to the broader class of acrylamides highlights their utility in computational chemistry. acs.orgnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.govresearchgate.net
For this compound, the HOMO-LUMO gap has been calculated using DFT. A smaller energy gap implies lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited to a higher energy level. nih.gov From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived. These descriptors, including chemical hardness, chemical potential, and electrophilicity, provide quantitative measures of the molecule's reactivity. researchgate.netnih.gov For instance, chemical hardness indicates the resistance to change in the electron distribution. researchgate.net A lower value suggests the molecule is more reactive. researchgate.net These computational analyses are vital for predicting how the molecule will interact with other chemical species. rsc.org
| Parameter | Definition | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate an electron |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept an electron |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons |
| Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity to accept electrons |
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) from Theoretical Models
Computational models, particularly DFT, are extensively used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for structural validation. rsc.org
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H NMR chemical shifts. For the title compound, a broad singlet corresponding to the N-H proton is predicted, along with doublets for the vinyl (=CH) protons and multiplets for the aromatic protons of the dichlorophenyl ring. rsc.org
Infrared (IR): The vibrational frequencies in the IR spectrum can be calculated and compared with experimental FT-IR results. rsc.org Key vibrational modes for this compound include the C=O stretching vibration, C-H stretching, and N-H stretching frequencies. rsc.orgnih.gov Theoretical wavenumbers are often slightly higher than experimental ones because the calculations typically assume a harmonic oscillator model, which neglects anharmonicity. nih.gov
UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra. rsc.org For this compound, the calculated maximum absorption wavelengths (λmax) correspond to π → π∗ and n → π∗ electronic transitions. rsc.orgnih.gov These theoretical predictions show good agreement with experimental spectra recorded in different solvents, aiding in the interpretation of the electronic transitions. rsc.org
| Spectroscopic Technique | Calculated Feature | Experimental Correlation |
|---|---|---|
| IR Spectroscopy | C=O stretching: ~1681 cm-1 | Observed at ~1691 cm-1nih.gov |
| UV-Vis Spectroscopy (in water) | λmax: ~216 nm (π → π∗), ~291 nm (n → π∗) | Observed at 221 nm and 268 nm nih.gov |
| 1H NMR Spectroscopy | Broad singlet for N-H proton | Observed between δ 10.05–10.31 ppm rsc.org |
Reaction Pathway Modeling and Transition State Analysis
While specific reaction pathway models for this compound are not widely documented, computational methods are frequently used to study the reactivity of the parent acrylamide structure and its derivatives. rsc.orgnih.govnih.govresearchgate.netmdpi.com A common and biologically significant reaction for this class of compounds is the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. nih.govmdpi.com
DFT calculations are employed to model the entire reaction coordinate of such processes. rsc.org This involves identifying the structures of the reactants, products, and, crucially, the transition state—the highest energy point along the reaction pathway. nih.govresearchgate.net By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined, which provides insight into the reaction kinetics. rsc.orgnih.gov For example, studies on the reaction of acrylamides with thiols like cysteine have used DFT to compare different potential pathways, such as ionic versus radical mechanisms, to determine the most energetically favorable route. nih.govresearchgate.netmdpi.com This type of analysis is vital for understanding how this compound might interact with biological nucleophiles. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. rsc.org The MEP map displays regions of varying electron potential on the molecular surface.
For this compound, MEP analysis reveals distinct electrophilic and nucleophilic centers. rsc.org
Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this molecule, the region around the carbonyl oxygen atom is shown to be strongly negative, indicating its nucleophilic character. rsc.org
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group typically appears as a positive region, highlighting its electrophilic nature. rsc.org
This detailed mapping of the electrostatic potential provides a clear picture of where the molecule is most likely to engage in electrostatic interactions, which is fundamental to understanding its intermolecular bonding and reactivity patterns. rsc.org
Conformational Analysis and Intramolecular Interactions
Computational studies have been instrumental in elucidating the three-dimensional structure and conformational preferences of N-substituted amides. While specific theoretical investigations on this compound are not extensively documented in publicly available literature, analysis of structurally related compounds provides significant insights into its likely conformational behavior and the intramolecular forces that govern its geometry.
In analogous N-(2,6-dichlorophenyl) substituted amides, such as N-(2,6-dichlorophenyl)benzamide, X-ray crystallography studies have revealed a twisted conformation. nih.govresearchgate.net The steric repulsion between the ortho-chloro substituents and the amide group forces the phenyl ring to rotate significantly out of the plane of the amide group. This results in a large dihedral angle between the plane of the dichlorophenyl ring and the amide plane. For instance, in the two crystallographically independent molecules of N-(2,6-dichlorophenyl)benzamide, these dihedral angles were found to be 56.8° and 59.1°. nih.gov A similar significant twist is anticipated in this compound.
The prop-2-enamide fragment itself has a preference for planarity to maximize the π-conjugation between the vinyl group (C=C) and the amide group (N-C=O). Computational studies on the parent acrylamide molecule show that it exists as a mixture of syn and anti conformers, referring to the relative orientation of the C=C and C=O bonds. mdpi.com
To provide a more quantitative understanding, theoretical calculations using methods like Density Functional Theory (DFT) would be necessary. Such calculations could map the potential energy surface by systematically rotating the key dihedral angles (e.g., C(phenyl)-N-C(carbonyl)-C(vinyl)) to identify the global and local energy minima, which correspond to the most stable conformations. These calculations would also provide data on bond lengths, bond angles, and the energetic barriers to conformational changes.
The following table summarizes key dihedral angles observed in structurally related compounds, which can serve as a basis for predicting the conformation of this compound.
| Compound | Dihedral Angle | Value (°) | Method |
| N-(2,6-Dichlorophenyl)benzamide (Molecule 1) | Phenyl ring vs. Amide plane | 56.8 | X-ray |
| N-(2,6-Dichlorophenyl)benzamide (Molecule 2) | Phenyl ring vs. Amide plane | 59.1 | X-ray |
| N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Phenyl ring vs. Pyridine ring | 70.68 | X-ray |
This table is based on data from structurally similar compounds and is intended to be predictive for this compound.
Environmental Occurrence and Fate of N 2,6 Dichlorophenyl Prop 2 Enamide
Environmental Monitoring and Detection Methodologies for Amide Compounds
The detection and quantification of amide compounds such as N-(2,6-Dichlorophenyl)prop-2-enamide in environmental matrices like water and soil are critical for monitoring their presence and concentration. nih.govnih.gov Due to the complexity of these matrices and the typically low concentrations of the analytes, sophisticated analytical techniques are required. nih.govscirp.org
A common approach for analyzing these compounds involves an initial sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analytes from the sample matrix. scispace.com Following extraction, various chromatographic techniques are employed for separation and detection.
High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with ultraviolet (UV) detection for the determination of amide herbicides and their metabolites. scispace.comnih.gov For enhanced sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly utilized. nih.govresearchgate.net Gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is another powerful tool for the analysis of these compounds. scispace.comepa.gov GC-MS, in particular, provides confirmation of the analyte's identity based on its mass spectrum. scispace.com
Table 1: Analytical Methods for Amide Compound Detection
| Analytical Technique | Detector | Sample Matrix | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water | Good for routine analysis, robust. scispace.com |
| Gas Chromatography (GC) | Nitrogen/Phosphorus (NPD) | Water | High sensitivity for nitrogen-containing compounds. epa.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Water, Soil | High selectivity and structural confirmation. scispace.com |
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic degradation pathways in the environment are photodegradation and hydrolysis. fao.org
Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet radiation from the sun. fao.org The herbicide propanil (B472794), a related dichlorophenyl amide, is known to undergo photodegradation in aquatic environments. researcher.lifeunito.it This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and carbonate radicals (CO3•-). researcher.lifeunito.it
For this compound, similar mechanisms are expected. The aromatic ring and the amide bond are potential sites for photochemical reactions. These reactions can lead to the cleavage of the molecule, hydroxylation of the aromatic ring, or other transformations. The rate of photodegradation is influenced by factors such as water clarity, depth, and the presence of substances that can act as photosensitizers or quenchers. researcher.lifeunito.it
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. fao.org The amide bond in this compound is susceptible to hydrolysis, which would cleave the molecule into 2,6-dichloroaniline (B118687) and prop-2-enoic acid. The rate of hydrolysis is highly dependent on the pH of the surrounding medium (water or soil solution). For the related compound propanil, chemical hydrolysis is more significant at pH values below 3 and above 9. unl.pt In most natural soil and water environments (pH 6-8), the rate of chemical hydrolysis for such amide compounds is generally slow compared to microbial degradation. unl.pt
Biodegradation and Microbial Metabolism Studies
Biodegradation, the breakdown of organic substances by microorganisms, is a major pathway for the dissipation of amide herbicides and their derivatives in the environment. mdpi.comiosrjournals.org Numerous studies have isolated and characterized bacteria and fungi capable of degrading propanil, a structurally similar compound, and its metabolites. nih.govnih.govresearchgate.net
The initial step in the microbial degradation of propanil is typically the enzymatic hydrolysis of the amide bond by an amidase enzyme, yielding 3,4-dichloroaniline (B118046) (DCA) and propionate (B1217596). unl.ptresearchgate.net The resulting propionate is readily used by microorganisms as a carbon and energy source. researchgate.net The chlorinated aniline (B41778) moiety is more persistent and its subsequent degradation is a critical step in the complete mineralization of the parent compound. nih.govnih.gov
A diverse range of microbial genera have been identified with the ability to degrade propanil and its chloroaniline byproducts, including:
Pseudomonas nih.govresearchgate.net
Acinetobacter nih.govresearchgate.netresearchgate.net
Xanthomonas nih.gov
Fusarium iosrjournals.org
Alcaligenes researchgate.net
These microorganisms can utilize the compounds as a source of carbon, nitrogen, and energy. researchgate.netresearchgate.net The biodegradation process can be influenced by various environmental factors such as temperature, pH, moisture, and the availability of other nutrients. mdpi.com
Adsorption, Leaching, and Mobility in Soil Systems
The movement of this compound in the environment is largely determined by its adsorption to soil particles, a process also known as sorption. fao.orgoregonstate.edu Adsorption is the adhesion of chemicals to the surface of soil particles, particularly organic matter and clay minerals. fao.org The extent of adsorption is inversely related to the compound's mobility; strong adsorption leads to lower mobility and reduced potential for leaching into groundwater. oregonstate.edu
The key factors influencing the adsorption and mobility of organic compounds in soil include:
Soil Organic Matter: Higher organic matter content generally leads to greater adsorption and reduced leaching. fao.org
Soil pH: The pH can affect the chemical form of the compound and the surface charge of soil particles, thereby influencing adsorption. oregonstate.edu
Water Solubility: Compounds with higher water solubility tend to be more mobile and prone to leaching. fao.org
Soil Texture: The amount of clay in the soil can affect adsorption, with higher clay content often leading to increased sorption. oregonstate.edu
Compounds like propanil and its degradation products, such as chloroanilines, are of environmental concern due to their potential to persist and move through the soil profile, potentially contaminating groundwater. iosrjournals.orgnih.gov
Strategies for Environmental Remediation of Related Compounds
Contamination of soil and water with pesticides and their degradation products necessitates the development of effective remediation strategies. researchgate.net These strategies can be broadly categorized into physical, chemical, and biological methods. numberanalytics.comnih.gov
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade contaminants. mdpi.comresearchgate.net It is considered a cost-effective and environmentally friendly method. mdpi.comsemanticscholar.org Bioaugmentation (adding specific microorganisms to a contaminated site) and biostimulation (adding nutrients to stimulate indigenous microbial activity) are common bioremediation techniques. nih.gov Biofilm reactors have also been shown to be effective in degrading propanil and its by-products in wastewater. nih.govresearchgate.net
Phytoremediation: This strategy involves the use of plants to remove, degrade, or contain environmental contaminants. numberanalytics.comresearchgate.net Plants can take up contaminants from the soil and water, metabolize them, or stimulate microbial degradation in the root zone (rhizosphere). numberanalytics.com
Chemical Remediation: These methods use chemical reactions to transform pollutants into less toxic substances. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can effectively degrade persistent organic pollutants. semanticscholar.org The use of activated persulfate with zero-valent iron has also been explored for the remediation of chloroaniline-contaminated soil. mdpi.com
Table 2: Environmental Remediation Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Bioremediation | Use of microorganisms to break down contaminants. | Cost-effective, eco-friendly, potential for complete mineralization. mdpi.comresearchgate.net |
| Phytoremediation | Use of plants to remove or degrade pollutants. | Solar-powered, aesthetically pleasing, can improve soil health. numberanalytics.comresearchgate.net |
| Chemical Oxidation | Use of chemical agents (e.g., ozone, persulfate) to destroy contaminants. | Rapid treatment, effective for a wide range of compounds. numberanalytics.commdpi.com |
Applications and Emerging Research Directions for N 2,6 Dichlorophenyl Prop 2 Enamide in Chemical Science
N-(2,6-Dichlorophenyl)prop-2-enamide as a Monomer in Polymer Science
The presence of a polymerizable acrylamide (B121943) group makes this compound a valuable monomer for creating advanced polymeric materials. The dichlorophenyl group imparts specific properties such as hydrophobicity, thermal stability, and modified solubility to the resulting polymers.
Synthesis of Novel Poly(this compound) Materials
The synthesis of polymers from N-substituted acrylamides is a well-established field. rdd.edu.iq Generally, these monomers can be polymerized through free-radical polymerization techniques. rdd.edu.iqnih.gov For this compound, this would involve the initiation of the vinyl group to form a growing polymer chain. A typical synthesis would involve dissolving the monomer in a suitable solvent, adding a radical initiator like azobisisobutyronitrile (AIBN) or a persulfate, and applying heat to start the polymerization. mdpi.com
Advanced techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could also be employed to synthesize polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com The choice of solvent, initiator, and temperature is crucial as it influences the reaction kinetics and the final properties of the polymer. mdpi.com While specific studies detailing the homopolymerization of this compound are not widely documented, the principles of acrylamide polymerization provide a solid foundation for developing these materials. rdd.edu.iqmdpi.com
Table 1: Potential Polymerization Methods for this compound
| Polymerization Method | Initiator Example | Solvent Example | Key Advantages |
| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN) | Dimethylformamide (DMF) | Simple, versatile, applicable to many vinyl monomers. |
| RAFT Polymerization | Chain Transfer Agent (e.g., trithiocarbonate) + AIBN | Dimethyl Sulfoxide (DMSO) | Controlled molecular weight, narrow dispersity, allows for complex architectures. mdpi.com |
Development of Molecularly Imprinted Polymers (MIPs) Utilizing this compound Derivatives
Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule. mdpi.commdpi.com The technology involves polymerizing functional monomers and a cross-linker around a template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.
Derivatives of this compound are promising candidates for functional monomers in MIP synthesis. The amide group can form hydrogen bonds with suitable templates, while the dichlorophenyl ring can participate in hydrophobic and π-π stacking interactions. These multiple interaction points can lead to the formation of highly selective and stable imprinted cavities. Although research on the specific use of this compound in MIPs is limited, related studies on other N-substituted acrylamides demonstrate the viability of this approach for creating sensors and separation media for various analytes. mdpi.com
Use as a Chemical Synthon in Advanced Organic Synthesis
Beyond polymer science, the this compound molecule possesses reactive sites that make it a useful building block, or synthon, in organic synthesis. The 2,6-dichlorophenyl moiety is a common feature in many biologically active compounds and pharmaceuticals. For instance, the related compound 2,6-dichloroaniline (B118687) is a key starting material for synthesizing various chemicals. nih.gov
The propenamide portion of the molecule offers several synthetic handles:
The carbon-carbon double bond can undergo various addition reactions.
The amide linkage can be hydrolyzed or otherwise modified.
For example, the related structure, 2,6-dichlorophenylacetonitrile, serves as a crucial intermediate in the synthesis of complex heterocyclic compounds like pyridazine (B1198779) and naphthyridine derivatives, which have shown activity as kinase inhibitors. nih.gov This highlights the value of the 2,6-dichlorophenyl group as a core component in medicinal chemistry.
Role in Material Science and Engineering (e.g., Coatings, Functional Surfaces)
While direct applications of this compound in coatings and functional surfaces are not yet established, its properties suggest significant potential. Polymers derived from this monomer could be used to create surfaces with tailored characteristics. The presence of the dichlorophenyl groups would likely increase the refractive index of the polymer, a desirable property for optical coatings. Furthermore, the hydrophobicity imparted by these groups could be exploited to develop water-repellent surfaces.
By copolymerizing this compound with other functional monomers, it would be possible to fine-tune the surface properties, such as adhesion, wettability, and chemical resistance, for specific engineering applications.
Future Research Avenues and Interdisciplinary Challenges in this compound Chemistry
The exploration of this compound chemistry is still in its early stages, presenting numerous opportunities for future research.
Key research avenues include:
Systematic Polymerization Studies: A thorough investigation into the homo- and copolymerization of this compound using various techniques to understand the structure-property relationships of the resulting polymers.
MIP Development: Designing and synthesizing MIPs using this monomer for specific, high-value targets such as pharmaceuticals, environmental pollutants, or biological molecules. This would involve computational studies to predict monomer-template interactions and experimental validation of sensor or separation performance. mdpi.com
Exploration in Organic Synthesis: Utilizing the compound as a synthon to create novel heterocyclic compounds and other complex organic molecules, followed by evaluation of their biological activities.
Advanced Materials: Fabricating and characterizing new materials, such as specialized membranes, functional coatings, and nanoparticles, based on polymers of this compound and evaluating their performance in areas like separations, electronics, and biomedicine.
Addressing these research questions will require an interdisciplinary approach, combining expertise in polymer chemistry, organic synthesis, computational modeling, and materials science to unlock the full potential of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
